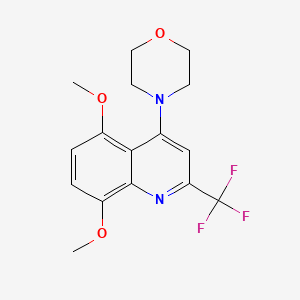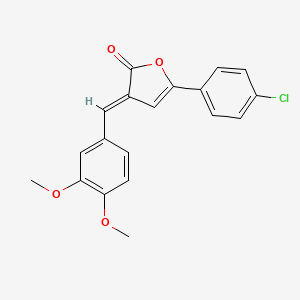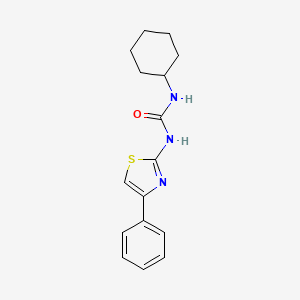
5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline and related compounds typically involves Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines such as morpholine. This method yields the target compounds at 60–88% yields. The precursors for these syntheses are usually obtained from intramolecular cyclization reactions of specific bromophenyl compounds (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline is characterized by its aromatic quinoline core, substituted with morpholine and trifluoromethyl groups, which significantly affect its electronic configuration and molecular interactions. The crystal structures of similar quinoline derivatives emphasize the importance of π-π interactions and how substituents influence the overall molecular geometry and stability (de Souza et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 5,8-dimethoxy-4-(4-morpholinyl)-2-(trifluoromethyl)quinoline includes its participation in various organic reactions, such as hydrolysis and coordination with metal ions. Its ambiphilic nature allows for interesting reactivity patterns, particularly in forming coordination complexes with metals like Cu(I), Ag(I), and Pd(II) (Son et al., 2010).
Physical Properties Analysis
The physical properties of this compound are influenced by its molecular structure, with the presence of electron-donating and electron-withdrawing groups affecting its solubility, melting point, and other physical characteristics. The synthesis and study of derivatives have revealed insights into how modifications to the quinoline core impact these properties, though specific data on the physical properties of this compound are sparse in the literature.
Chemical Properties Analysis
Chemically, this compound exhibits interesting photophysical properties due to its aromatic structure and functional groups, enabling interactions with biomolecules through π-stacking and/or hydrogen-bonding interactions, which are crucial for its potential biological applications. Its chemical transformations, such as the synthesis of fluorescent derivatives, further demonstrate its versatility and potential for creating highly functionalized molecules (Gracheva et al., 1982).
特性
IUPAC Name |
4-[5,8-dimethoxy-2-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-22-11-3-4-12(23-2)15-14(11)10(21-5-7-24-8-6-21)9-13(20-15)16(17,18)19/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARVPPNQHUACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)OC)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5,8-Dimethoxy-2-(trifluoromethyl)quinolin-4-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~3~-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5532032.png)
![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
![7-allyl-N-(isoxazol-3-ylmethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532063.png)
![(3aR*,6aR*)-2-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5532070.png)
![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5532097.png)
![6-({[(5-chloro-1-benzothien-3-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5532108.png)
![2-[({5-[1-(3-furoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5532121.png)
